Cas no 2034285-18-0 (2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one)

2-(4-Fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one is a fluorinated azetidine derivative featuring a pyrimidine substituent, offering a structurally distinct scaffold for medicinal chemistry and pharmaceutical research. Its key advantages include a compact azetidine ring, which enhances metabolic stability and bioavailability, while the 4-fluorophenyl moiety contributes to improved lipophilicity and target binding affinity. The pyrimidin-2-ylamino group provides potential for hydrogen bonding interactions, making it a versatile intermediate in drug discovery, particularly for kinase inhibitors or GPCR-targeted therapies. This compound’s balanced physicochemical properties and modular structure make it suitable for further derivatization in the development of bioactive molecules.
2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one structure
2034285-18-0 structure
Product name:2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one
CAS No:2034285-18-0
MF:C15H15FN4O
MW:286.304206132889
CID:5938346
PubChem ID:119103774

2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one
    • Ethanone, 2-(4-fluorophenyl)-1-[3-(2-pyrimidinylamino)-1-azetidinyl]-
    • F6550-4395
    • 2034285-18-0
    • 2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
    • 2-(4-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
    • 2-(4-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
    • AKOS026703708
    • Inchi: 1S/C15H15FN4O/c16-12-4-2-11(3-5-12)8-14(21)20-9-13(10-20)19-15-17-6-1-7-18-15/h1-7,13H,8-10H2,(H,17,18,19)
    • InChI Key: GOXHBBMQPOVJAH-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CC(NC2=NC=CC=N2)C1)CC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 286.12298928g/mol
  • Monoisotopic Mass: 286.12298928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.1Ų
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.366±0.06 g/cm3(Predicted)
  • Boiling Point: 522.1±60.0 °C(Predicted)
  • pka: 3.47±0.10(Predicted)

2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-4395-40mg
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
40mg
$210.0 2023-09-08
Life Chemicals
F6550-4395-25mg
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
25mg
$163.5 2023-09-08
Life Chemicals
F6550-4395-3mg
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
3mg
$94.5 2023-09-08
Life Chemicals
F6550-4395-50mg
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
50mg
$240.0 2023-09-08
Life Chemicals
F6550-4395-2mg
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
2mg
$88.5 2023-09-08
Life Chemicals
F6550-4395-10mg
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
10mg
$118.5 2023-09-08
Life Chemicals
F6550-4395-4mg
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
4mg
$99.0 2023-09-08
Life Chemicals
F6550-4395-30mg
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
30mg
$178.5 2023-09-08
Life Chemicals
F6550-4395-20μmol
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6550-4395-1mg
2-(4-fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-18-0
1mg
$81.0 2023-09-08

2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one Related Literature

Additional information on 2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one

Comprehensive Overview of 2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2034285-18-0)

2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2034285-18-0) is a novel synthetic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This molecule combines a fluorophenyl moiety with a pyrimidine-linked azetidine core, making it a promising candidate for drug discovery. Researchers are particularly interested in its role as a kinase inhibitor or modulator of cellular signaling pathways, aligning with current trends in precision medicine and targeted therapies.

The compound's chemical structure features a ketone group attached to an azetidine ring, which is further functionalized with a pyrimidin-2-yl amino group. This design enhances its binding affinity to specific biological targets, such as enzymes or receptors involved in inflammatory or proliferative diseases. The presence of the 4-fluorophenyl group contributes to its metabolic stability and bioavailability, key factors in modern drug development. Recent studies highlight its potential in addressing unmet medical needs, particularly in oncology and autoimmune disorders, where small-molecule inhibitors are highly sought after.

In the context of AI-driven drug discovery, 2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one exemplifies how computational modeling and high-throughput screening accelerate the identification of lead compounds. Its CAS No. 2034285-18-0 is frequently queried in scientific databases, reflecting growing interest in its mechanistic insights. Researchers are also exploring its structure-activity relationship (SAR) to optimize efficacy and reduce off-target effects, a critical step in the development of next-generation therapeutics.

From a synthetic chemistry perspective, the compound's azetidine scaffold is notable for its conformational rigidity, which can improve selectivity in drug-target interactions. The incorporation of pyrimidine derivatives, a common motif in FDA-approved drugs, further underscores its relevance. As the pharmaceutical industry shifts toward fragment-based drug design, this compound serves as a valuable template for generating analogs with enhanced properties. Its 4-fluorophenyl moiety also aligns with trends in fluorinated pharmaceuticals, which account for over 20% of modern drugs due to their improved pharmacokinetics.

Beyond its pharmacological potential, 2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one is a subject of interest in green chemistry initiatives. Researchers are investigating sustainable synthesis routes to minimize waste and energy consumption, addressing environmental concerns in drug manufacturing. Its CAS No. 2034285-18-0 is often cross-referenced in patents and publications, highlighting its commercial and academic value. As the demand for personalized medicine grows, this compound's versatility positions it as a key player in the development of tailored therapies.

In summary, 2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2034285-18-0) represents a convergence of innovative chemistry and therapeutic potential. Its design leverages contemporary trends such as kinase inhibition, fluorination strategies, and computational drug design, making it a compelling case study for researchers and industry professionals alike. Ongoing investigations into its mechanisms and applications are expected to yield significant advancements in the coming years.

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